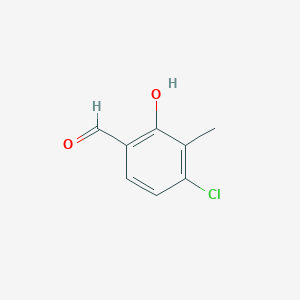![molecular formula C15H16N2O2S B2360800 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 536734-11-9](/img/structure/B2360800.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-methoxyphenylamine with 2-bromo-5-methylthiazole in the presence of a base to form the intermediate 4-(4-methoxyphenyl)-5-methylthiazole. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Analyse Des Réactions Chimiques
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial activity but has different substituents on the thiazole ring, which may affect its potency and spectrum of activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of azo dyes and dithiocarbamates and has different applications compared to this compound.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAUOLGLQGNMSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)

![N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2360719.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)

![5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine](/img/structure/B2360727.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)


![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

